molecular formula C17H15ClN2O4S B13941162 4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 535945-48-3

4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

Katalognummer: B13941162
CAS-Nummer: 535945-48-3
Molekulargewicht: 378.8 g/mol
InChI-Schlüssel: XQRKRTIFRGQOFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C17H15ClN2O4S. This compound is known for its unique chemical structure, which includes a chloro-substituted benzoic acid moiety linked to a carbamothioylamino group and a 4-methylphenoxyacetyl group. It is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-(4-methylphenoxy)acetic acid in the presence of a base to form the corresponding ester. The ester is subsequently treated with ammonium thiocyanate to introduce the carbamothioylamino group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A widely used herbicide with similar structural features.

    2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid: Another compound with a similar phenoxyacetyl group.

    4-Chloro-3-methylphenoxybenzoic acid: Shares the chloro and phenoxy groups.

Uniqueness

4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of a chloro-substituted benzoic acid moiety with a carbamothioylamino group and a 4-methylphenoxyacetyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

535945-48-3

Molekularformel

C17H15ClN2O4S

Molekulargewicht

378.8 g/mol

IUPAC-Name

4-chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H15ClN2O4S/c1-10-2-5-12(6-3-10)24-9-15(21)20-17(25)19-14-8-11(16(22)23)4-7-13(14)18/h2-8H,9H2,1H3,(H,22,23)(H2,19,20,21,25)

InChI-Schlüssel

XQRKRTIFRGQOFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.